2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine

mGlu5 receptor negative allosteric modulator radioligand binding

Standard mGlu5 NAMs exhibit steep SAR, where analog substitution compromises data reproducibility. This arylmethoxypyridine provides a validated pharmacophore with quantitative differentiation. - Functional potency (IC50): 7.80-11 nM; binding affinity (Ki): 4.40 nM - Optimized microsomal stability vs. HTS hit compounds - Free base formulation (no counterion interference in neuronal assays) - BenchChem supplies ≥95% purity with batch-to-batch consistency for assay qualification.

Molecular Formula C14H14BrNO2
Molecular Weight 308.17 g/mol
CAS No. 865138-38-1
Cat. No. B3290497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine
CAS865138-38-1
Molecular FormulaC14H14BrNO2
Molecular Weight308.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Br)C)OC2=CC=CC(=N2)OC
InChIInChI=1S/C14H14BrNO2/c1-9-7-11(8-10(2)14(9)15)18-13-6-4-5-12(16-13)17-3/h4-8H,1-3H3
InChIKeyRTIBXWDANRAAJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine (CAS 865138-38-1) Research-Grade mGlu5 Receptor Antagonist Procurement Guide


2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine (CAS 865138-38-1) is a synthetic phenoxypyridine derivative with the molecular formula C14H14BrNO2 and molecular weight of 308.17 g/mol . This compound has been characterized as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5) [1]. It belongs to the arylmethoxypyridine class of mGlu5 antagonists, a series optimized for improved microsomal metabolic stability and in vivo anxiolytic-like activity [2]. The compound is available as a high-purity research chemical from multiple suppliers, typically at ≥95% purity with long-term storage recommended at 2–8°C .

mGlu5 negative allosteric modulator (NAM) tool compound for CNS target engagement studies
Free base form eliminates hydrochloride counterion interference in electrophysiology
Benchmark reference standard for arylmethoxypyridine SAR and property-based design

Why mGlu5 Antagonists Are Not Interchangeable: Structural Determinants of Potency and Selectivity in Arylmethoxypyridines


The mGlu5 receptor negative allosteric modulator (NAM) class exhibits steep structure-activity relationships (SAR) wherein subtle modifications to the aryl ether moiety or pyridine substitution pattern produce order-of-magnitude differences in binding affinity (Ki) and functional potency (IC50) [1]. Within the arylmethoxypyridine series, the combination of a 4-bromo-3,5-dimethylphenoxy group with a 6-methoxy substitution on the pyridine ring yields a specific pharmacophore that cannot be replicated by analogs bearing chloro, unsubstituted phenyl, or alternative alkoxy groups [2]. Generic substitution with other mGlu5 NAMs—even those within the same chemical class—introduces uncontrolled variables in target engagement, off-target liability, and metabolic stability that directly compromise experimental reproducibility and data integrity [3]. The quantitative evidence below demonstrates precisely where 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine exhibits measurable, decision-relevant differentiation from its closest comparators.

Halogen substitution (Br vs. Cl, CF3) in the phenoxy moiety may shift binding affinity and metabolic stability profiles.
Hydrochloride salt forms of common mGlu5 NAMs introduce counterion variability that can alter assay conditions.
Generic mGlu5 NAMs with distinct allosteric binding modes may exhibit different biased signaling and off-target liabilities.

2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Procurement Decisions


Binding Affinity (Ki) Advantage Over Clinical-Stage mGlu5 NAMs in Direct Radioligand Displacement Assays

In a standardized radioligand displacement assay using [3H]-3-methoxy-5-(pyridin-2-ylethynyl)pyridine ([3H]-M-MPEP) against rat mGlu5 receptor expressed in HEK293A cell membranes, 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine exhibits a Ki of 4.40 nM [1]. This affinity exceeds that of structurally distinct clinical-stage mGlu5 NAMs measured under comparable assay conditions, including dipraglurant (IC50 = 20–21 nM in calcium mobilization assays) , mavoglurant (Ki = 14 nM) , and basimglurant (Ki = 35.6 nM against [3H]-MPEP) . The ~3- to 8-fold improvement in target engagement efficiency represents a quantifiable differentiation relevant for studies requiring maximal receptor occupancy at lower compound concentrations.

Binding Affinity (Ki)
Cross-study comparable
Ki = 4.40 nM vs Dipraglurant ~21 nM, Mavoglurant 14 nM, Basimglurant 35.6 nM
Higher target binding may permit lower compound concentrations in assays.
[3H]-M-MPEP displacement; rat mGlu5/HEK293A.
mGlu5 receptor negative allosteric modulator radioligand binding

Functional Antagonism (IC50) in Calcium Mobilization Assays Demonstrates Nanomolar Cellular Potency

In a cellular functional assay measuring negative allosteric modulation of rat mGlu5 receptor expressed in HEK293A cells via inhibition of glutamate-induced calcium mobilization, 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine exhibits IC50 values of 7.80 nM and 11 nM across independent experimental replicates [1]. This functional potency compares favorably to the prototypical mGlu5 NAM MPEP (IC50 = 36 nM in quisqualate-stimulated PI hydrolysis) [2] and MTEP (IC50 = 110 nM in some assay configurations, though 5 nM in alternative Ca2+-flux assays) . The ~3- to 5-fold improvement over MPEP in a directly comparable functional endpoint confirms that the compound's high binding affinity translates into enhanced cellular efficacy.

Functional Antagonism (IC50)
Cross-study comparable
IC50 = 7.80–11 nM vs MPEP IC50 = 36 nM
Enhanced cellular mGlu5 blockade relative to prototypical NAM.
Calcium mobilization assay; rat mGlu5/HEK293A.
mGlu5 receptor functional antagonism calcium mobilization

Structural Differentiation from Closest Arylmethoxypyridine Analogs: Bromine Substitution Confers Favorable Lipophilicity Profile

Within the arylmethoxypyridine mGlu5 antagonist series, the 4-bromo-3,5-dimethylphenoxy substitution pattern on 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine yields a calculated LogP of 4.26184 and a topological polar surface area (TPSA) of 31.35 Ų . This lipophilicity profile is intermediate between more polar analogs (e.g., chloro-substituted derivatives with LogP ~3.6) and highly lipophilic variants (e.g., trifluoromethyl-substituted analogs with LogP >5.0), placing the compound within an optimal CNS drug-like chemical space for balanced membrane permeability and aqueous solubility [1]. The SAR optimization campaign that generated compounds 24–26 explicitly identified bromine substitution as a key determinant of both potency and metabolic stability relative to other halogen and alkyl combinations [2].

Lipophilicity Profile
Class-level inference
LogP = 4.26 TPSA = 31.35 Ų
Predicted balanced CNS permeability and solubility.
In silico prediction; experimental verification recommended.
structure-activity relationship lipophilicity drug design

Commercial Availability and Purity Specifications Support Reproducible Research Outcomes

2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine is commercially available from multiple established chemical suppliers with documented purity specifications of ≥95% to 98% . This level of commercial availability and purity characterization contrasts with several close arylmethoxypyridine analogs that remain custom-synthesis only or lack validated analytical certificates of analysis. The compound's defined storage conditions (2–8°C, long-term in cool, dry place) and predicted boiling point (367.6±37.0 °C) provide essential handling parameters for laboratory procurement . Unlike many mGlu5 tool compounds that are sold as hydrochloride salts with variable hydration states, this compound is supplied as the free base, eliminating counterion variability in quantitative assays .

Purity & Form
Supporting evidence
≥95% purity, free base Multiple commercial vendors
Reduces batch-to-batch variability and counterion artifacts.
Supplier-reported specifications; verify COA.
research chemical purity specification supply chain

2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine (CAS 865138-38-1) Optimal Research and Industrial Application Scenarios


Neuroscience Research: mGlu5-Dependent Synaptic Plasticity and Anxiety Model Studies

This compound is ideally suited for in vitro and in vivo investigations of mGlu5 receptor function in the central nervous system. Its high affinity (Ki = 4.40 nM) and functional potency (IC50 = 7.80–11 nM) [1] support use in electrophysiological studies of synaptic plasticity (e.g., long-term depression induction in hippocampus and cerebellum) and behavioral pharmacology models of anxiety, where the parent arylmethoxypyridine series has demonstrated anxiolytic-like activity in the Vogel conflict drinking test [2]. The free base formulation eliminates confounding effects of hydrochloride counterions on neuronal excitability assays.

Structure-Activity Relationship (SAR) Campaigns for Next-Generation mGlu5 Negative Allosteric Modulators

As an optimized lead from the arylmethoxypyridine series, this compound serves as a benchmark reference standard for medicinal chemistry programs aiming to improve upon the mGlu5 NAM pharmacophore. Its defined LogP (4.26) and TPSA (31.35 Ų) provide a reference point for property-based design of analogs with enhanced solubility, reduced hERG liability, or improved brain penetration. The bromine substitution pattern represents a validated optimization outcome from the SAR campaign that progressed from chemically labile HTS hit 1 to metabolically stable antagonists 24–26 [2].

Assay Development and Validation for mGlu5 Target Engagement Screening

The compound's well-characterized binding and functional activity parameters make it an excellent positive control for developing and validating mGlu5 receptor assays. Its sub-10 nM IC50 in calcium mobilization assays [1] provides a robust dynamic range for high-throughput screening (HTS) campaigns seeking novel mGlu5 modulators. Commercial availability with documented purity specifications ensures batch-to-batch consistency essential for assay qualification and long-term screening operations.

Comparative Pharmacology Studies Differentiating mGlu5 NAM Chemotypes

This arylmethoxypyridine derivative is a valuable tool for cross-chemotype comparison studies that seek to understand the pharmacological consequences of distinct mGlu5 NAM binding modes. Its allosteric binding site engagement (displacing [3H]-M-MPEP) [1] distinguishes it from alternative chemotypes such as MPEP/MTEP (alkynylpyridines), fenobam (imidazole-based), and basimglurant. Such comparative studies are critical for elucidating biased signaling profiles and developing mGlu5 modulators with improved therapeutic indices.

Application
Selection Property
Validation Focus
Neuroscience: mGlu5 synaptic plasticity & anxiety models
High-affinity mGlu5 NAM for in vitro / in vivo target engagement
Behavioral endpoint response (e.g., Vogel conflict test)
SAR campaigns: next-generation mGlu5 NAMs
Benchmark reference for arylmethoxypyridine pharmacophore
Property-based analog design (LogP, TPSA)
Assay development & HTS validation
Positive control with documented functional activity
Batch-to-batch consistency and assay qualification
Comparative pharmacology of mGlu5 chemotypes
Chemotype differentiation tool (distinct allosteric binding)
Biased signaling and off-target profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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